Cas no 103-87-7 (Phenol,4-[(dimethylamino)methyl]-)

Phenol,4-[(dimethylamino)methyl]- structure
103-87-7 structure
Product Name:Phenol,4-[(dimethylamino)methyl]-
CAS No:103-87-7
MF:C9H13NO
MW:151.205622434616
CID:182067
PubChem ID:32895
Update Time:2025-04-19

Phenol,4-[(dimethylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[(dimethylamino)methyl]-
    • 4-[(dimethylamino)methyl]phenol
    • alpha-dimethylamino-p-cresol
    • 4-((Dimethylamino)methyl)phenol
    • Phenol, 4-((dimethylamino)methyl)-
    • 4-(Dimethylaminomethyl)-phenol
    • Q27293745
    • CS-0325442
    • Phenol, 4-[(dimethylamino)methyl]-
    • NFVPEIKDMMISQO-UHFFFAOYSA-N
    • AB01319221-02
    • .alpha.-(Dimethylamino)-cresol
    • P-CRESOL, .ALPHA.-(DIMETHYLAMINO)-
    • EINECS 203-153-3
    • NS00021461
    • (Dimethylaminomethyl)phenol
    • 103-87-7
    • DTXSID9041495
    • Oprea1_743284
    • NCGC00323992-01
    • p-dimethylaminomethylphenol
    • MFCD00053408
    • UNII-XA8M8AIM6T
    • 4-HYDROXYBENZYL-N,N-DIMETHYLAMINE
    • XA8M8AIM6T
    • .ALPHA.-(DIMETHYLAMINO)-P-CRESOL
    • Phenol,[(dimethylamino)methyl]-
    • P-((DIMETHYLAMINO)METHYL)PHENOL
    • SCHEMBL116611
    • A929558
    • AKOS003658338
    • C80067
    • DTXCID7021495
    • P-CRESOL, ALPHA-(DIMETHYLAMINO)-
    • STK008862
    • ALPHA-(DIMETHYLAMINO)-P-CRESOL
    • phenol, 4-(dimethylaminomethyl)-
    • MDL: MFCD00053408
    • Inchi: 1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3
    • InChI Key: NFVPEIKDMMISQO-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CN(C)C

Computed Properties

  • Exact Mass: 151.09979
  • Monoisotopic Mass: 151.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Density: 1.046
  • Boiling Point: 229°Cat760mmHg
  • Flash Point: 96.5°C
  • Refractive Index: 1.55
  • PSA: 23.47
  • LogP: 1.45380

Phenol,4-[(dimethylamino)methyl]- Pricemore >>

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